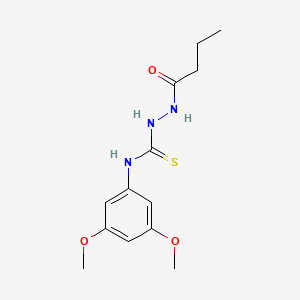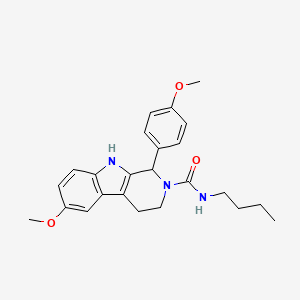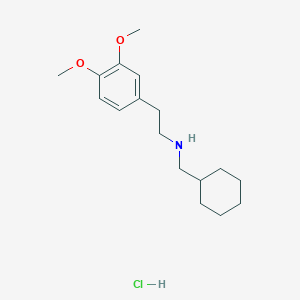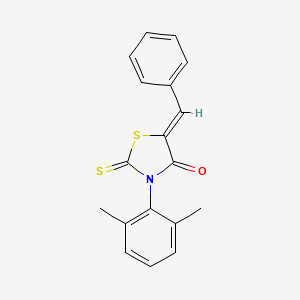
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide, also known as DMABT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neuroprotection, and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide exerts its effects through multiple pathways. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has also been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neurons, which may contribute to its neuroprotective effects. The antimicrobial activity of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. In cancer cells, 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neurons, 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and prevent neuronal cell death. In bacteria and fungi, 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to disrupt the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has also been found to have potent anticancer, neuroprotective, and antimicrobial activity, making it a versatile compound for various areas of research.
However, there are also limitations to using 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide in lab experiments. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. More research is needed to determine the safety and efficacy of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide in vivo.
Direcciones Futuras
There are several future directions for 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide research. One area of research is the development of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide derivatives with improved pharmacokinetics and toxicity profiles. Another area of research is the investigation of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide in combination with other anticancer drugs or neuroprotective agents. Finally, more research is needed to determine the safety and efficacy of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide in vivo, including studies on its toxicity, pharmacokinetics, and therapeutic potential in animal models.
Conclusion
In conclusion, 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is a chemical compound that has shown promise in various areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has potent anticancer activity against various types of cancer cells, induces apoptosis in cancer cells, and inhibits cell proliferation. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide also has neuroprotective properties, protecting neurons from oxidative stress and preventing neuronal cell death. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has antimicrobial activity against various bacteria and fungi, disrupting the cell membrane and leading to cell death. While there are limitations to using 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide in lab experiments, more research is needed to determine its safety and efficacy in vivo and to explore its potential in various areas of scientific research.
Aplicaciones Científicas De Investigación
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is cancer treatment. Studies have shown that 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has also been studied for its neuroprotective properties. Studies have shown that 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide can protect neurons from oxidative stress and prevent neuronal cell death. 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neurons.
In addition to its anticancer and neuroprotective properties, 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has also been found to have antimicrobial activity. Studies have shown that 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(3,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-5-12(17)15-16-13(20)14-9-6-10(18-2)8-11(7-9)19-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXUKQCIDQTMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4747311.png)
![1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B4747320.png)


![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-propylacetamide](/img/structure/B4747335.png)
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[4-(4-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B4747348.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4747379.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4747388.png)
